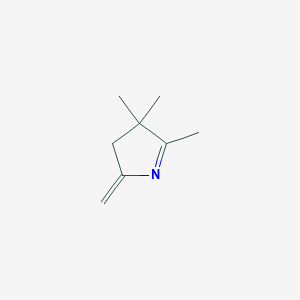
4,4,5-Trimethyl-2-methylidene-3H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethyl-2-methylidene-3H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anticancer Activity
Pyrrole derivatives, including 4,4,5-trimethyl-2-methylidene-3H-pyrrole, have shown promising anticancer properties. Research indicates that these compounds can selectively inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrrole-based compounds exhibit significant cytotoxic effects against various cancer cell lines while maintaining low toxicity toward normal cells .
Case Study: Synthesis and Evaluation
In one study, a series of pyrrole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that some derivatives had micromolar GI50 values, highlighting their potential as anticancer agents .
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| 4a | MCF-7 | 5.0 | >10 |
| 4b | HCT116 | 3.5 | >8 |
Antimicrobial Activity
The antibacterial properties of pyrrole derivatives are also well-documented. For example, modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains. A study focused on synthesizing new pyrrole-based sulfonamides demonstrated significant antibacterial activity against various pathogens .
Neuropharmacological Applications
MAO-B Inhibition
Recent research has identified pyrrole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds derived from this compound have been shown to exhibit selective inhibitory activity against MAO-B with IC50 values in the nanomolar range .
Case Study: Dual Action Inhibitors
In a study involving microwave-assisted synthesis of pyrrole derivatives, several compounds were identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). The most effective compound demonstrated an IC50 for MAO-B at 0.665 μM and for AChE at 4.145 μM, indicating its potential for treating neurodegenerative disorders .
Antioxidant Properties
Pyrrole-based compounds have also been evaluated for their antioxidant activities. The introduction of specific substituents on the pyrrole ring can enhance radical-scavenging properties. For instance, a novel hydrazide-pyrrole compound exhibited significant antioxidant activity in vitro through DPPH and ABTS assays .
Synthesis and Methodology
The synthesis of this compound can be achieved through various methodologies including:
- Microwave-Assisted Synthesis: This method has been shown to increase yields significantly while reducing reaction times compared to traditional heating methods .
- Domino Synthesis: A recent approach using acid-tolerant iron catalysts allows for efficient cascade reactions leading to pyrrole formation from nitroarenes .
Eigenschaften
CAS-Nummer |
110466-35-8 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
InChI-Schlüssel |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
Kanonische SMILES |
CC1=NC(=C)CC1(C)C |
Synonyme |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















